

Application Note: Mass Spectrometry Fragmentation Patterns of 3,4- Diphenylmethyldene Luteolin

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Compound of Interest

Compound Name: 3,4-Diphenylmethyldene Luteolin

CAS No.: 1201808-21-0

Cat. No.: B589581

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Introduction & Chemical Context

3,4-Diphenylmethyldene Luteolin (CAS: 1201808-21-0) is a semi-synthetic derivative of the naturally occurring flavone Luteolin. It is frequently encountered as a synthetic intermediate or a specific impurity during the isolation of flavonoids.

Critical Structural Insight: While commercially labeled as "3,4-Diphenylmethyldene," chemically this refers to the 3',4'-position on the B-ring. Luteolin (5,7,3',4'-tetrahydroxyflavone) possesses a catechol moiety (ortho-diol) at the 3' and 4' positions, which is the thermodynamically favored site for acetal protection. The "3,4" nomenclature in catalogs is a non-standard shorthand for the B-ring positions.

- Molecular Formula:
- Molecular Weight: 450.44 Da

- Core Modification: A diphenylmethylidene (benzophenone acetal) protecting group bridging the 3' and 4' hydroxyls.

This guide details the specific fragmentation pathways (MS/MS) required to distinguish this compound from free Luteolin and other derivatives.

Materials & Experimental Protocol

Reagents and Sample Preparation

- Standard: **3,4-Diphenylmethylidene Luteolin** (>95% purity).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.
- Preparation:
 - Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to high lipophilicity of the diphenyl group).
 - Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple Quadrupoles.

Parameter	Setting	Rationale
Ionization Source	ESI Positive (+) & Negative (-)	Positive mode is preferred for the lipophilic parent; Negative mode for the Luteolin core fragments.
Capillary Voltage	3.5 kV (+) / 2.5 kV (-)	Standard ESI settings.
Source Temp	350°C	High temperature ensures desolvation of the bulky diphenyl group.
Collision Energy	Stepped (15, 30, 45 eV)	Low energy cleaves the acetal; high energy fragments the flavonoid backbone.
Column	C18 Reverse Phase (2.1 x 100 mm)	Retains the hydrophobic derivative (RT will be significantly later than Luteolin).
Mobile Phase	A: Water + 0.1% FA; B: ACN + 0.1% FA	Gradient: 5% B to 95% B over 10 min.

Results: Fragmentation Pathway Analysis

The fragmentation of **3,4-Diphenylmethyldene Luteolin** occurs in two distinct phases: De-protection (Loss of the acetal) followed by Core Fragmentation (RDA of Luteolin).

Phase I: Loss of the Protecting Group (The "Unmasking")

The diphenylmethyldene acetal is acid-labile and sensitive to Collision Induced Dissociation (CID).

- Precursor Ion:
 - (+) ESI:

- (-) ESI:
- Primary Transition: The weakest bond is the acetal ether linkage. The collision energy triggers the neutral loss of Benzophenone (, 182.07 Da).
- (+) MS/MS:
(Protonated Luteolin)
- (-) MS/MS:
(Deprotonated Luteolin)

Phase II: Fragmentation of the Luteolin Core

Once the benzophenone moiety is ejected, the remaining ion behaves exactly like free Luteolin.

- Retro-Diels-Alder (RDA) Cleavage: The C-ring of the flavonoid opens, yielding characteristic A-ring and B-ring fragments.[\[1\]](#)
 - Ion (m/z 153): Contains the A-ring (Resorcinol moiety). Diagnostic for 5,7-dihydroxy substitution.
 - Ion (m/z 135): Contains the B-ring (Catechol moiety).
- Small Neutral Losses:
 - Loss of
(-18 Da)
 - Loss of
(-28 Da) from the carbonyl at C4.

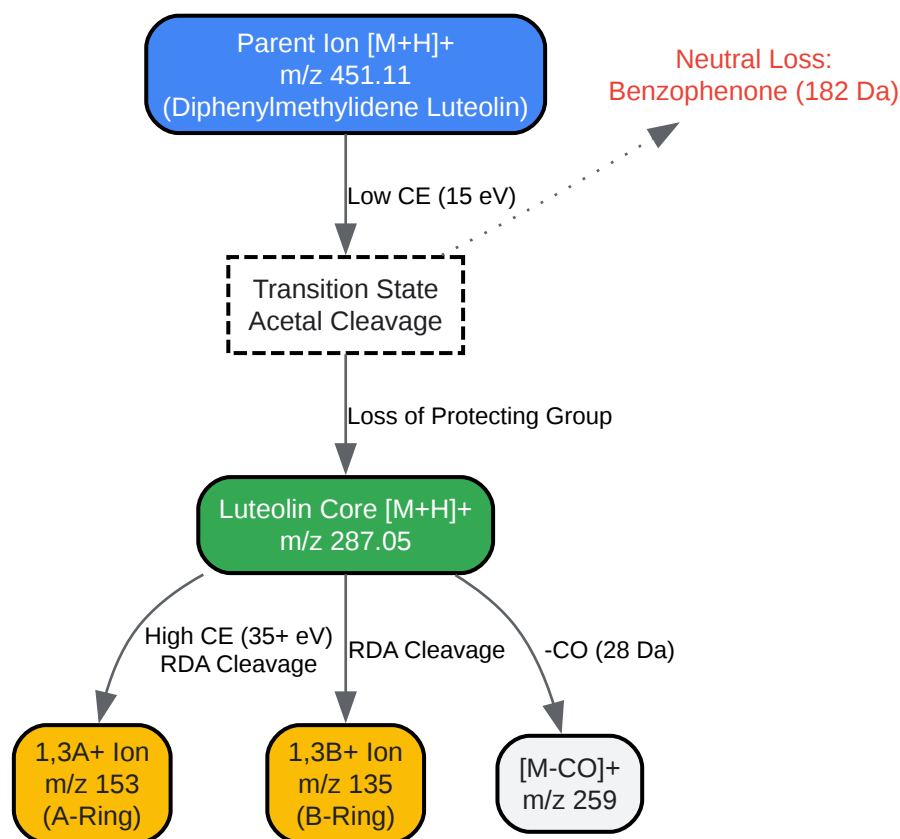
Diagnostic Table: Key Ions

Ion Type	m/z (Positive)	m/z (Negative)	Structural Identity
Precursor	451.11	449.10	Intact 3,4-Diphenylmethyldene Luteolin
Primary Fragment	287.05	285.04	Luteolin Core (Loss of Benzophenone, -182 Da)
Protecting Group	183.08	N/A	Protonated Benzophenone (minor pathway)
RDA Fragment A	153.02	151.00	(A-Ring fragment)
RDA Fragment B	135.04	133.03	(B-Ring fragment)

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the specific fragmentation logic.

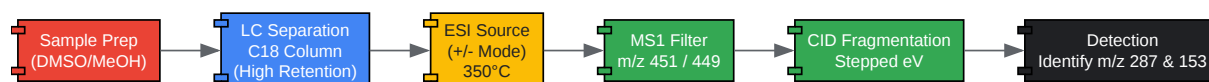
Fragmentation Pathway Diagram



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Caption: Step-wise fragmentation showing the ejection of the benzophenone protecting group followed by the characteristic Retro-Diels-Alder (RDA) cleavage of the Luteolin backbone.

Experimental Workflow



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Caption: Operational workflow for the identification of **3,4-Diphenylmethylidene Luteolin** impurities.

Discussion & Troubleshooting

Differentiating from Isomers

A common challenge is distinguishing this compound from di-benzyl or di-phenyl substituted flavonoids.

- The Acetal Signature: The key differentiator is the loss of 182 Da.
 - If the compound were a 3,4-diphenyl substituted (C-C bond) flavonoid, the phenyl rings would not cleave as a single neutral benzophenone unit.
 - If the loss is observed as m/z 451 \rightarrow 287, the structure is confirmed as the acetal.

Solubility Issues

The diphenylmethyldene group significantly increases hydrophobicity.

- Issue: Poor signal intensity.
- Solution: Ensure the sample is fully dissolved in DMSO before adding to the aqueous mobile phase. Use a high percentage of organic solvent (ACN) early in the gradient if carryover is observed.

References

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- Luteolin Fragmentation Mechanisms
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- RDA Cleavage Theory
 - Justyna Just et al. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. *International Journal of Molecular Sciences*, 2022. [[Link](#)]
- Acetal Protecting Group Stability

- Greene, T.W., Wuts, P.G.M.[6] Protecting Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acetal Cleavage).

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